molecular formula C18H22N2O4S2 B3009749 N-(3-methoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide CAS No. 1105235-94-6

N-(3-methoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Cat. No.: B3009749
CAS No.: 1105235-94-6
M. Wt: 394.5
InChI Key: FIJNWJDASAINFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C18H22N2O4S2 and its molecular weight is 394.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibitory Activities

Recent research has delved into the synthesis of related compounds to explore their inhibitory activities against various enzymes. For instance, a study on the synthesis of 3,4,5-trisubstituted-1,2,4-triazole analogues evaluated their inhibition potential against bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. One of the compounds demonstrated good activity across all tested enzymes, indicating potential therapeutic applications in managing conditions related to these enzymes (Virk et al., 2018).

Pharmacological Characterization

Another line of research focuses on the pharmacological characterization of compounds with similar structures. For example, PF-04455242, a novel κ-opioid receptor (KOR) antagonist, has been studied for its high affinity and selectivity towards human, rat, and mouse KORs. This compound demonstrated antidepressant-like efficacy and therapeutic potential in treating addiction disorders, highlighting the importance of these compounds in developing new treatments for depression and addiction (Grimwood et al., 2011).

Antimicrobial and Insecticidal Activities

Compounds within this chemical family have also been investigated for their antimicrobial and insecticidal activities. A study on pyridine derivatives showed that certain compounds possess moderate to strong aphidicidal activities, indicating their potential use in agricultural pest management (Bakhite et al., 2014).

Anticancer Properties

Furthermore, research into the anticancer effects of sulfonamide-derived isatins, through molecular hybridization, on hepatocellular carcinoma cell lines has been conducted. This study identified compounds with significant in vitro cytotoxicity, emphasizing the role of these chemical structures in developing new anticancer agents (Eldeeb et al., 2022).

DNA and Protein Binding Studies

Investigations into the DNA and protein binding properties of novel paracetamol derivatives have provided insights into their potential biological activities. These studies suggest interactions with calf thymus DNA via intercalation and strong binding with bovine serum albumin (BSA), indicating the diverse biological interactions and potential therapeutic applications of these compounds (Raj, 2020).

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-24-16-8-4-6-14(12-16)19-17(21)13-15-7-2-3-10-20(15)26(22,23)18-9-5-11-25-18/h4-6,8-9,11-12,15H,2-3,7,10,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJNWJDASAINFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.